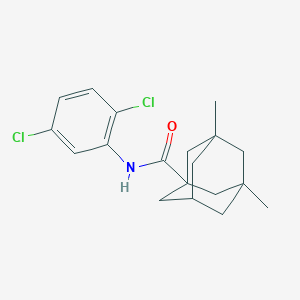
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1988 by a group of Israeli researchers and has since gained significant attention due to its high potency and selectivity for the cannabinoid receptor type 1 (CB1).
作用機序
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects by binding to and activating the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate several biochemical and physiological processes, including pain perception, inflammation, and neuronal activity. Studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and chemokines. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate neuronal activity by reducing excitatory neurotransmitter release and enhancing inhibitory neurotransmitter release.
実験室実験の利点と制限
One of the major advantages of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its potential for inducing unwanted side effects, such as hypothermia and motor impairment.
将来の方向性
There are several potential future directions for research on 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of novel 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its potential therapeutic applications in neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione use and its potential for addiction and abuse.
合成法
The synthesis of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several chemical reactions, including the condensation of 2,6-dimethylheptylresorcinol with cyclohexanone, followed by a Friedel-Crafts acylation reaction with phthalic anhydride. The resulting product is then subjected to a series of reduction and cyclization reactions to yield 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.
科学的研究の応用
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Several studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-14(7-6-12-22(2,3)25)13-15-20-16(23)8-4-10-18(20)26-19-11-5-9-17(24)21(15)19/h14-15,25H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGRDCDRFFHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC1C2=C(CCCC2=O)OC3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)


![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)